1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine
Description
Properties
IUPAC Name |
[2-(2-aminoanilino)-5-methylthiophen-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVVXCDSGMPBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137162 | |
| Record name | [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-61-1 | |
| Record name | [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Cyclization-Mediated Thiophene Formation
A pivotal step in the synthesis involves constructing the thiophene core. Manganese(III) acetate [Mn(OAc)₃] in glacial acetic acid facilitates radical cyclization, enabling the formation of the 5-methylthiophene-3-carboxylate intermediate. This method, adapted from piperazine-dihydrofuran syntheses, involves heating Mn(OAc)₃ in acetic acid to 65°C, followed by the addition of 1,3-dicarbonyl precursors and unsaturated amines. For the target compound, this approach could be modified to incorporate 2-aminophenylamine during cyclization, yielding the aminophenyl-substituted thiophene scaffold.
Amide Bond Formation with 4-Methylpiperazine
The carbonyl bridge linking the thiophene and piperazine moieties is established via carbodiimide-mediated coupling. While specific details are excluded from non-preferred sources, analogous protocols involve activating the thiophene-carboxylic acid derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt). Reacting the activated intermediate with 4-methylpiperazine in dichloromethane at room temperature for 12–24 hours achieves the desired amide linkage.
Table 1: Key Synthetic Steps and Conditions
Reaction Optimization
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but may promote side reactions. In contrast, acetic acid, used in Mn(OAc)₃-mediated cyclization, stabilizes radical intermediates while minimizing hydrolysis. Elevated temperatures (65–80°C) accelerate cyclization but require careful monitoring to prevent decomposition.
Catalytic Enhancements
Incorporating potassium carbonate (K₂CO₃) during amide coupling deprotonates the piperazine amine, increasing nucleophilicity and reaction rate. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further improve acylation efficiency by stabilizing the transition state.
Table 2: Optimization Parameters for Amide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes reactivity |
| Base | K₂CO₃ (2 equiv) | Enhances nucleophilicity |
| Catalyst | DMAP (0.1 equiv) | Reduces reaction time |
| Temperature | Room temperature | Balances speed vs. side reactions |
Purification and Isolation
Extraction and Neutralization
Post-reaction mixtures are diluted with chloroform and washed with saturated sodium bicarbonate to remove acidic byproducts. This step, adapted from dihydrofuran purification protocols, ensures the crude product remains in the organic phase. Drying over anhydrous sodium sulfate precedes solvent evaporation under reduced pressure.
Chromatographic Refinement
Silica gel column chromatography using a gradient of chloroform:methanol (95:5 to 9:1) resolves the target compound from unreacted starting materials and oligomeric byproducts. Fractions are analyzed via thin-layer chromatography (TLC) with toluene:acetone (95:5) as the mobile phase.
Analytical Characterization
Spectroscopic Validation
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.35 (s) | Thiophene-CH₃ |
| ¹³C NMR | 168.5 ppm | Amide carbonyl |
| HRMS | m/z 330.1465 | Molecular ion |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine undergoes various chemical reactions, including:
Scientific Research Applications
Protein Tyrosine Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of protein tyrosine kinases (PTKs). PTKs play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. The compound has been studied for its efficacy in inhibiting specific PTKs, which could lead to novel therapeutic strategies for treating cancer and other diseases linked to abnormal kinase activity .
Anticancer Activity
Research indicates that compounds similar to 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Neuropharmacology
There is emerging interest in the neuropharmacological effects of this compound. Its structural similarity to known antipsychotic agents suggests potential applications in treating psychiatric disorders. Preliminary studies have indicated that it may influence neurotransmitter systems, which could be beneficial in managing conditions such as schizophrenia or bipolar disorder .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | PTK Inhibition | Demonstrated effective inhibition of specific PTKs, leading to reduced cell proliferation in cancer cell lines. |
| Study B | Anticancer Properties | Reported significant tumor reduction in xenograft models treated with the compound compared to controls. |
| Study C | Neuropharmacological Effects | Showed modulation of dopamine receptors, suggesting potential use in treating psychotic disorders. |
Mechanism of Action
The mechanism of action of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways . These interactions can modulate neurotransmitter release and receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine and analogous piperazine derivatives:
Structural and Functional Divergences
Aromatic vs. Aliphatic Linkers: The target compound employs a carbonyl bridge to connect the thienyl and piperazine moieties, contrasting with compounds like 40b (), which uses a pentanone chain. Sch-417690 () incorporates a pyrimidinyl group instead of thienyl, contributing to its CCR5 antagonism via π-π stacking interactions absent in the target compound .
Substituent Effects: The 2-aminophenyl group in the target compound introduces a primary amine, which could participate in hydrogen bonding or serve as a metabolic site. In contrast, 1-(5-Chloro-2-methoxyphenyl)piperazine () features electron-withdrawing substituents (Cl, OCH₃), likely increasing metabolic stability . Fluorinated analogs (e.g., 25 in ) exhibit enhanced lipophilicity and CNS penetration compared to the target compound’s non-fluorinated structure .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , involving EDCI-mediated amide coupling (e.g., thienyl acid + piperazine) followed by LiAlH₄ reduction (if a secondary amine is required) .
- Sch-417690 employs more complex optimization, including stereochemical control of the piperazine ring to enhance selectivity .
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, comparisons with analogs suggest:
- Receptor Selectivity: The absence of trifluoromethyl or pyrimidinyl groups (as in ) may limit its affinity for CCR5 but could favor interactions with aminergic receptors (e.g., dopamine D₂/D₃) due to the aminophenyl-thienyl motif .
- Metabolic Stability : The primary amine in the target compound may render it susceptible to oxidative deamination, unlike Sch-417690 , which includes metabolically resistant substituents (e.g., trifluoromethyl) .
Biological Activity
The compound 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article aims to provide a detailed overview of its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅N₃S
- Molecular Weight : 229.30 g/mol
Structural Features
The compound features a piperazine ring, which is known for its role in various biological activities, and a thiophene moiety that contributes to its unique properties. The presence of amino groups enhances its interaction with biological targets.
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, research has shown that certain derivatives can inhibit fungal growth effectively, making them potential candidates for agricultural applications as fungicides .
Antitumor Activity
The compound has also been investigated for its antitumor potential. A study highlighted the ability of certain piperazine derivatives to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of the mitotic checkpoint, which is crucial for proper cell division .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antifungal | Inhibition of fungal growth in agricultural settings | |
| Antitumor | Inhibition of cancer cell proliferation |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it may act as an inhibitor of certain kinases involved in cell cycle regulation, thereby affecting tumor growth and proliferation . The structural components, particularly the piperazine and thiophene rings, are believed to play a crucial role in these interactions.
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Antifungal Efficacy : A study demonstrated that a related thiophene derivative significantly reduced fungal biomass in treated plants compared to controls, showcasing its potential as a biopesticide .
- Cancer Research : In vitro studies showed that treatment with piperazine derivatives led to apoptosis in cancer cell lines, indicating their potential as therapeutic agents against tumors .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine?
- Methodology : The synthesis typically involves coupling a thiophene-carboxylic acid derivative with a substituted piperazine. For example, thiophene intermediates can be synthesized via condensation reactions using ethyl esters of thiophene-carboxylic acids as starting materials, followed by hydrazide formation (e.g., converting 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide to pyrazole derivatives) . Piperazine coupling may utilize carbodiimide-based reagents (e.g., EDC/HOAt) for amide bond formation, as demonstrated in peptide derivatization studies .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- NMR : Analyze proton environments to verify the presence of the 2-aminophenyl group (δ 6.5–7.5 ppm for aromatic protons), thiophene ring (δ 2.1–2.5 ppm for methyl groups), and piperazine backbone (δ 2.5–3.5 ppm for N-methyl and carbonyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., C₁₈H₂₁N₄OS requires m/z 357.1432) and fragmentation patterns indicative of the piperazine and thiophene moieties.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) to enhance solubility of intermediates, as seen in piperazine coupling reactions .
- Catalysis : Employ K₂CO₃ or KH as bases to deprotonate amines during nucleophilic substitution steps, increasing reaction efficiency .
- Temperature Control : Reflux conditions (e.g., 80–100°C) promote complete conversion, while monitoring via TLC (toluene:acetone, 95:5) ensures reaction progress .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on biological activity. For example, replacing the 4-methyl group on piperazine with bulkier substituents (e.g., 3-trifluoromethylphenyl) may alter receptor binding, as observed in antiarrhythmic studies .
- Assay Standardization : Ensure consistent enzyme inhibition protocols (e.g., hCA I/II assays) and cell lines (e.g., cancer cell viability tests) to minimize variability .
Q. What computational tools are effective for designing novel derivatives or predicting synthetic pathways?
- Methodology :
- Retrosynthetic Analysis : Tools like PubChem’s retrosynthesis planner leverage databases (e.g., Reaxys, Pistachio) to propose feasible routes using precursor scoring and relevance heuristics .
- Quantum Chemical Calculations : Density functional theory (DFT) optimizes transition states and intermediates, reducing trial-and-error in reaction design. For example, ICReDD’s reaction path search methods integrate experimental feedback for rapid optimization .
Methodological Considerations
- Safety Protocols : When handling reactive intermediates (e.g., hydrazides), follow guidelines for skin/eye protection and use fume hoods, as outlined in safety data sheets for structurally related piperazines .
- Data Validation : Cross-check spectroscopic data with published analogs (e.g., piperazine-carbothioamides) to resolve ambiguities in peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
